Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Description
Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound featuring a bicyclic structure with oxygen (2-oxa) and nitrogen (5-aza) heteroatoms. The tert-butyl carbamate group at position 5 provides steric protection and enhances solubility in organic solvents, while the amino group at position 7 introduces nucleophilic and hydrogen-bonding capabilities. This molecule is of interest in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protease inhibitors and kinase modulators due to its rigid, three-dimensional scaffold .
Properties
IUPAC Name |
tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-5-8(12)4-11(13)6-15-7-11/h8H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVJAHZTVFGIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12COC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A pivotal step in synthesizing the spirocyclic framework involves iodocyclization of pre-functionalized intermediates. The process begins with tert-butyl 2-oxo-7-azaspiro[3.4]octane-7-carboxylate, which undergoes iodination at the methylene bridge using iodine and a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–25°C. Subsequent displacement of the iodide with an amino group is achieved via nucleophilic substitution using aqueous ammonia or benzylamine.
Key Data:
Mechanistic Insights
The iodocyclization proceeds through electrophilic attack of iodine on the enolate form of the ketone, facilitated by TEA. The resulting spirocyclic iodide undergoes SN2 displacement with ammonia, yielding the primary amine. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 hours) for complete conversion.
Direct Carboxylation of Spiropyrrolidine Precursors
Methodology
An alternative route leverages direct carboxylation of 2-spiropyrrolidines using tert-butyl carbonochloridate in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This one-step protocol avoids intermediate isolation, streamlining the synthesis.
Optimization Highlights:
Comparative Data:
| Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| ZnCl₂ | THF | −10 | 78 |
| AlCl₃ | DCM | 0 | 42 |
| FeCl₃ | Toluene | 25 | 37 |
Limitations
Substrates with electron-withdrawing groups on the pyrrolidine ring exhibited reduced reactivity, necessitating an alternative four-step protocol involving reductive amination and Boc protection.
Annulation Strategy for Spirocyclic Framework Construction
Dual-Ring Formation
Inspired by methods for 2-azaspiro[3.4]octane synthesis, this approach constructs the spirocyclic core through simultaneous annulation of cyclopentane and oxazolidine rings. tert-Butyl glycinate serves as the nitrogen source, reacting with a brominated cyclopentane derivative under basic conditions (K₂CO₃, DMF).
Reaction Scheme:
Yield Analysis:
| Step | Yield (%) |
|---|---|
| Bromination | 92 |
| Amination | 85 |
| Oxazolidine Formation | 76 |
| Overall | 60 |
Advantages
-
Utilizes inexpensive starting materials (cyclopentene, tert-butyl glycinate).
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Scalable to multigram quantities without chromatographic purification.
Reductive Amination of Keto-Spiro Intermediates
Pathway Description
This method involves reductive amination of tert-butyl 7-oxo-2-oxa-5-azaspiro[3.4]octane-5-carboxylate using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. The keto group is selectively reduced to an amine, preserving the spirocyclic and Boc-protected functionalities.
Critical Parameters:
Performance Metrics:
| Parameter | Value |
|---|---|
| Reaction Time | 48 hours |
| Temperature | 25°C |
| Yield | 82% |
| Purity (HPLC) | 98% |
Side Reactions
Over-reduction to secondary amines occurred at higher NaBH₃CN concentrations (>2 equiv.), necessitating precise stoichiometric control.
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Amino Group Reactivity
The primary amine in this compound participates in nucleophilic substitution and condensation reactions.
Mechanistic notes:
-
Acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon of acetyl chloride.
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Alkylation with methyl iodide is facilitated by the basicity of the amine and the polar aprotic solvent DMF .
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Oxidation with H₂O₂ forms a nitroso derivative, which is stabilized by the spirocyclic structure .
Ester Group Reactivity
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions, but its steric bulk slows reaction kinetics.
Key observations:
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Acidic hydrolysis requires prolonged heating due to steric hindrance from the tert-butyl group .
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Enzymatic cleavage is less efficient compared to linear esters, likely due to the rigid spiro structure hindering enzyme binding .
Ring-Opening Reactions
The spirocyclic framework can undergo selective ring-opening under controlled conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ (conc.), 80°C | Linear diamino alcohol derivative | 55% | |
| Reductive | LiAlH₄, THF, 0°C → rt | Fragmented amine-alcohol product | 40% |
Mechanistic insights:
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Acid catalysis protonates the oxygen in the oxa ring, weakening the C–O bond and leading to ring cleavage.
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LiAlH₄ reduces the ester to an alcohol while destabilizing the spiro system, causing fragmentation .
Cross-Coupling Reactions
The amino group enables participation in palladium-catalyzed couplings.
| Reaction Type | Reagents/Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, aryl bromide | Tert-butyl 7-(aryl)amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate | 65–78% |
Optimization data:
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Temperature: 100°C in toluene.
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Catalyst Load: 5 mol% Pd(OAc)₂ with 10 mol% Xantphos.
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Scope: Electron-deficient aryl bromides react faster (e.g., 4-bromonitrobenzene: 78% yield) .
Photochemical Reactions
UV irradiation induces unique transformations in the spirocyclic system.
| Reaction Type | Conditions | Products | Yield | Citations |
|---|---|---|---|---|
| Norrish-Type II | UV (254 nm), MeCN | Cyclopentanone derivative via γ-hydrogen abstraction | 30% |
Limitations:
-
Low yield due to competing decomposition pathways.
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Product stereochemistry is influenced by the rigid spiro geometry.
Comparative Reactivity Table
The compound’s reactivity differs markedly from non-spiro analogs:
| Reaction | Spiro Compound Yield | Linear Analog Yield |
|---|---|---|
| Acylation | 85% | 92% |
| Acidic Hydrolysis | 68% | 95% |
| Buchwald-Hartwig | 78% | 88% |
Key Trends:
-
Steric hindrance from the spiro system reduces reaction rates and yields compared to linear analogs.
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Electronic effects from the fused rings stabilize intermediates in oxidation and photochemical reactions.
Scientific Research Applications
Structure and Composition
- Molecular Formula :
- Molecular Weight : 228.29 g/mol
- CAS Number : 1538626-90-2
- IUPAC Name : tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Functional Groups
The compound contains several functional groups that contribute to its reactivity:
- Amino Group : Capable of nucleophilic substitution reactions.
- Carboxylate Moiety : Participates in esterification and amidation reactions.
- Oxa Linkage : Allows for further functionalization through organic reactions such as oxidation or reduction.
Medicinal Chemistry
This compound has shown promise as a potential therapeutic agent due to its interaction with muscarinic receptors, which play critical roles in cognitive functions and memory processes. Preliminary studies indicate that it may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Agonistic Effects on Muscarinic Receptors : These receptors are involved in various physiological processes, including cognition and memory.
- Neuroprotective Properties : Potential applications in treating neurodegenerative conditions have been suggested based on initial findings.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Some common methods include:
- Formation of the spirocyclic structure through cyclization reactions.
- Introduction of the amino and carboxylate groups via nucleophilic substitution and esterification reactions.
Neuroprotective Studies
One study investigated the neuroprotective effects of similar spirocyclic compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death, suggesting a protective mechanism against neurotoxicity.
Muscarinic Receptor Interaction
Another research focused on the interaction of this compound with muscarinic receptors using binding assays. The findings highlighted its potential as a selective agonist, which could lead to advancements in cognitive enhancement therapies .
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic scaffold allows the compound to fit into binding pockets of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can inhibit or activate biological processes by binding to key proteins .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and related spirocyclic derivatives:
Biological Activity
Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Molecular Structure:
- Molecular Formula: C₁₁H₂₀N₂O₃
- Molecular Weight: 228.29 g/mol
- CAS Number: 2165837-31-8
The compound features a spirocyclic structure that is characteristic of many bioactive compounds, potentially influencing its interaction with biological targets.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. The most notable methods include:
- Cyclization Reactions : Utilizing cyclopentane derivatives and conventional chemical transformations to form the spirocyclic structure.
- Annulation Strategies : Employing annulation techniques that effectively introduce the azaspiro framework while maintaining high yields and purity levels.
These methods demonstrate the versatility of synthetic approaches available for this compound, which can be critical for scaling production for research or therapeutic applications.
Biological Activity
This compound exhibits various biological activities, particularly in the realm of drug discovery:
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that this compound has antimicrobial properties, showing effectiveness against certain bacterial strains.
- CNS Activity : The structure suggests potential interactions with neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.
- Antitumor Potential : Early research indicates that derivatives of azaspiro compounds may exhibit cytotoxic effects against cancer cell lines.
Case Studies
Several case studies have documented the biological activity of similar compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial properties against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Evaluated neuroprotective effects in vitro, demonstrating reduced apoptosis in neuronal cell lines exposed to oxidative stress. |
| Study C | Assessed cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), revealing IC50 values in the low micromolar range. |
Q & A
Q. What are the established synthetic routes for tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate, and what key reaction conditions are required?
The synthesis of spirocyclic compounds like this typically involves multi-step strategies:
- Aldol-lactonization tandem reactions can construct the 2-oxa-5-azaspiro[3.4]octane core. For example, racemic spiro systems have been synthesized via aldol-lactonization using ketones and aldehydes under basic conditions .
- Enantioselective synthesis may employ chiral starting materials like L-proline to control stereochemistry. Ruthenium tetroxide oxidation has been used to introduce lactam-lactone functionality in related spiro systems .
- Stepwise functionalization : A reported procedure for analogous compounds involves trifluoroacetic acid (TFA)-mediated deprotection and subsequent coupling reactions (e.g., with benzyl chloroformate) in tetrahydrofuran (THF)/water mixtures with NaHCO₃ as a base .
Q. Key Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Deprotection | TFA in CH₂Cl₂, RT, overnight | 82% | |
| Coupling | Benzyl chloroformate, THF/H₂O, NaHCO₃ | N/A |
Q. How can researchers characterize the structure and purity of this compound?
- X-ray crystallography : The SHELX program suite is widely used for small-molecule crystallographic refinement. SHELXL enables high-resolution structural determination, critical for confirming spirocyclic geometry and stereochemistry .
- Spectroscopic data :
- ¹H/¹³C NMR : Look for signals indicative of the tert-butyl group (~1.4 ppm for CH₃) and sp³-hybridized carbons in the spiro ring.
- HRMS : Exact mass analysis (e.g., [M+H]⁺) should match the molecular formula (C₁₂H₂₀N₂O₃, theoretical MW 240.3 g/mol).
- Purity assessment : HPLC with UV detection (e.g., λ = 210–254 nm) or LC-MS can quantify impurities. Purity >95% is typical for research-grade material .
Q. What safety precautions are essential when handling this compound?
Critical safety measures include:
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and eye protection. Use fume hoods for volatile reagents like TFA .
- Emergency protocols :
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture (P407+P413) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields across different methods?
Discrepancies in yields (e.g., 82% deprotection vs. lower yields in other steps) may arise from:
- Side reactions : Competing lactam hydrolysis or tert-butyl carbamate instability under acidic conditions. Optimize reaction time and temperature .
- Purification challenges : Spirocyclic compounds often exhibit poor solubility. Switching solvents (e.g., from MTBE to EtOAc/hexane) or using silica gel chromatography with polar modifiers (e.g., NH₄OH) can improve recovery .
Q. Example Optimization Table :
| Parameter | Adjustment | Impact |
|---|---|---|
| TFA volume | Reduce from 250 mL to 100 mL (per 65.5 g substrate) | Minimizes side reactions |
| Solvent for precipitation | Replace MTBE with EtOAc | Enhances crystal purity |
Q. What computational tools are recommended for analyzing spirocyclic conformation and stability?
- Density Functional Theory (DFT) : Calculate energy-minimized conformers (e.g., using Gaussian or ORCA) to predict ring strain and substituent effects.
- Molecular docking : Assess interactions with biological targets (e.g., enzymes in drug discovery) using AutoDock or Schrödinger Suite.
- Crystallographic software : SHELXL refines spirocyclic bond angles and torsions from diffraction data .
Q. How does this compound serve as a building block in drug discovery?
Spirocyclic scaffolds are prized for their 3D complexity and bioavailability:
- Peptidomimetics : The 2-oxa-5-azaspiro[3.4]octane core mimics proline motifs, enabling protease resistance. For example, Zelquistinel (AGN-241751) uses a similar spiro structure for CNS-targeted activity .
- Library diversification : Functionalize the 7-amino group via reductive amination or acylation to generate analogs for structure-activity relationship (SAR) studies .
Q. Case Study :
| Application | Modification | Biological Target | Reference |
|---|---|---|---|
| Neuroactive agent | tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate | NMDA receptor |
Q. What strategies mitigate enantiomeric impurities during synthesis?
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry in the spirocyclic core .
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) can separate enantiomers post-synthesis.
- Chromatography : Chiral HPLC columns (e.g., Chiralpak IA) resolve racemic mixtures, with mobile phases like hexane/isopropanol (90:10) .
Q. How can researchers validate conflicting spectral data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
